molecular formula C5H7Cl2NS B1426076 (5-Chlorothiophen-3-yl)methanamine hydrochloride CAS No. 1108712-55-5

(5-Chlorothiophen-3-yl)methanamine hydrochloride

Cat. No.: B1426076
CAS No.: 1108712-55-5
M. Wt: 184.09 g/mol
InChI Key: SBYZUYHIUFMANA-UHFFFAOYSA-N
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Description

(5-Chlorothiophen-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C5H7Cl2NS and a molecular weight of 184.09 g/mol. It is widely used in scientific experiments, particularly in the study of serotonin receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chlorothiophen-3-yl)methanamine hydrochloride typically involves the chlorination of thiophene followed by amination. The reaction conditions often require a controlled environment to ensure the correct substitution on the thiophene ring .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar routes as in laboratory settings but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

(5-Chlorothiophen-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce primary amines .

Scientific Research Applications

(5-Chlorothiophen-3-yl)methanamine hydrochloride is extensively used in scientific research, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used to study the interaction with serotonin receptors, which are crucial for understanding various biological processes.

    Medicine: Research involving this compound helps in the development of new pharmaceuticals targeting serotonin receptors.

    Industry: It is used in the production of specialty chemicals and intermediates

Mechanism of Action

The mechanism of action of (5-Chlorothiophen-3-yl)methanamine hydrochloride involves its interaction with serotonin receptors. It binds to these receptors, influencing their activity and thereby affecting various physiological processes. The molecular targets include specific subtypes of serotonin receptors, and the pathways involved are related to neurotransmission and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chlorothiophen-2-yl)methanamine hydrochloride
  • (5-Chlorothiophen-4-yl)methanamine hydrochloride

Uniqueness

(5-Chlorothiophen-3-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the thiophene ring, which influences its binding affinity and selectivity towards serotonin receptors. This makes it particularly valuable in research focused on these receptors .

Properties

IUPAC Name

(5-chlorothiophen-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNS.ClH/c6-5-1-4(2-7)3-8-5;/h1,3H,2,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYZUYHIUFMANA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60725545
Record name 1-(5-Chlorothiophen-3-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60725545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1108712-55-5
Record name 3-Thiophenemethanamine, 5-chloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1108712-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Chlorothiophen-3-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60725545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-chlorothiophen-3-yl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of N-chlorosuccinimide (1.0 eq, 12.2 g) in hexane (100 mL) were added thiophene-3-carbonitrile (10 g, 91.6 mmol) and 70% HClO4 (1 mol %, 0.1 mL). The reaction mixture was stirred overnight at room temperature and subsequently K2CO3 was added. Removal of the solids and the volatiles afforded the crude product as a yellow oil. (This was a mixture of starting material: desired product: wrong isomer: dichlorinated 48%:26%:19%:6%.) Purification twice by column chromatography afforded 5-chlorothiophene-3-carbonitrile (1.71 g, 13%) as a yellow oil.
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
HClO4
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a pre-cooled (ice-water bath) solution of BH3.THF (3.4 eq, 11.8 mL) was added a solution of 5-chlorothiophene-3-carbonitrile (0.5 g, 3.48 mmol) in THF (11.5 ml). The reaction mixture was stirred for 4 hours at room temperature and subsequently 6 N HCl (17 ml) was added slowly followed by H2O/MeOH (17/114 mL). The reaction mixture was stirred overnight. Removal of the volatiles afforded the title product (1.0 g) as an off-white solid.
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.8 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Quantity
11.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
17 mL
Type
reactant
Reaction Step Three
Quantity
114 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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